molecular formula C11H23N B12532539 N-Butyl-N-methylhex-1-en-1-amine CAS No. 651718-38-6

N-Butyl-N-methylhex-1-en-1-amine

Cat. No.: B12532539
CAS No.: 651718-38-6
M. Wt: 169.31 g/mol
InChI Key: IZFAZZBAIJDVRN-UHFFFAOYSA-N
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Description

N-Butyl-N-methylhex-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, a methyl group, and a hexenyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N-methylhex-1-en-1-amine can be synthesized through several methods. One common approach involves the reaction of N-methylbutylamine with hex-1-ene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methylhex-1-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Butyl-N-methylhex-1-en-1-oxide, while reduction could produce N-Butyl-N-methylhexane-1-amine.

Scientific Research Applications

N-Butyl-N-methylhex-1-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-methylhex-1-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its mechanism can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbutylamine: Similar in structure but lacks the hexenyl group.

    N-Butylamine: Contains a butyl group but no methyl or hexenyl groups.

    N-Methylhexylamine: Features a hexyl group instead of a hexenyl group.

Uniqueness

N-Butyl-N-methylhex-1-en-1-amine is unique due to the presence of both butyl and hexenyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

651718-38-6

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-butyl-N-methylhex-1-en-1-amine

InChI

InChI=1S/C11H23N/c1-4-6-8-9-11-12(3)10-7-5-2/h9,11H,4-8,10H2,1-3H3

InChI Key

IZFAZZBAIJDVRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CN(C)CCCC

Origin of Product

United States

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